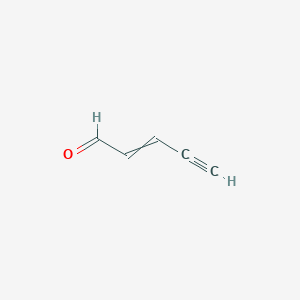
Hept-2-en-4-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hept-2-en-4-ynal is an organic compound with the molecular formula C7H8O. It is a member of the aldehyde family and features both an alkene and an alkyne functional group. This compound is known for its unique structure, which allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hept-2-en-4-ynal can be synthesized through several methods. One common approach involves the oxidation of hept-2-en-4-yn-1-ol using pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM) under nitrogen atmosphere at room temperature . The reaction typically yields a high purity product.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Hept-2-en-4-ynal undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used to introduce new functional groups.
Major Products Formed
Oxidation: Hept-2-enoic acid.
Reduction: Hept-2-en-4-yn-1-ol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hept-2-en-4-ynal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of hept-2-en-4-ynal involves its ability to participate in various chemical reactions due to its reactive functional groups. The aldehyde group can form Schiff bases with amines, while the alkene and alkyne groups can undergo addition reactions. These properties make it a versatile compound in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Hept-2-en-4-ynal can be compared with other similar compounds such as:
Hept-2-enal: Lacks the alkyne group, making it less reactive in certain types of reactions.
Hept-2-ynal: Lacks the alkene group, limiting its participation in addition reactions.
Hept-2-en-4-yn-1-ol: Contains an alcohol group instead of an aldehyde, altering its reactivity and applications.
This compound’s unique combination of functional groups makes it particularly valuable in synthetic chemistry, offering a broader range of reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
34501-81-0 |
|---|---|
Molekularformel |
C7H8O |
Molekulargewicht |
108.14 g/mol |
IUPAC-Name |
hept-2-en-4-ynal |
InChI |
InChI=1S/C7H8O/c1-2-3-4-5-6-7-8/h5-7H,2H2,1H3 |
InChI-Schlüssel |
PQEGCSHZLIDVNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


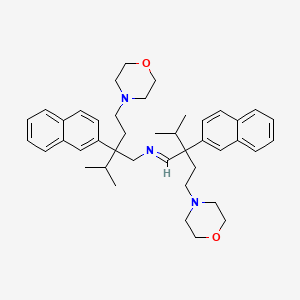
![10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dithiolan]-17-ol](/img/structure/B14680318.png)
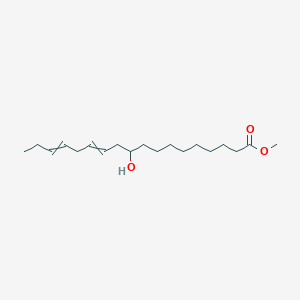
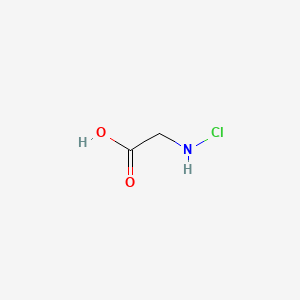

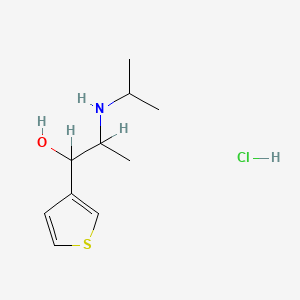
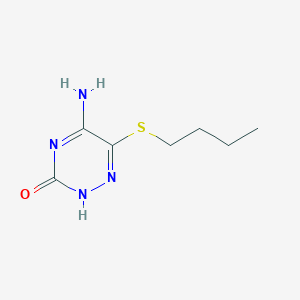
![N-[4-(cycloheptylmethyl)cyclohexyl]acetamide](/img/structure/B14680353.png)


![5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14680368.png)
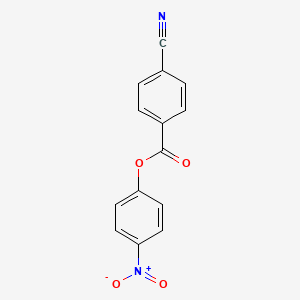
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester](/img/structure/B14680389.png)
